(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
D-glucopyranuronic acid is a D-glucuronic acid in cyclic pyranose form. It has a role as an algal metabolite. It is a conjugate acid of a D-glucopyranuronate. It is an enantiomer of a L-glucopyranuronic acid.
D-Glucuronic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucuronic Acid is a natural product found in Codonopsis pilosula, Streptomyces, and other organisms with data available.
Glucuronic Acid is a carboxylic acid with structural similarity to glucose with detoxifying activity. The xenobiotic metabolism of various substances such as drugs, pollutants, bilirubin, androgens, estrogens, mineralocorticoids, glucocorticoids, fatty acid derivatives, retinoids, and bile acids involves glucuronidation, a process in which water-soluble, excretable glucuronides of these substances are formed via glycosidic linkages to glucuronic acid. UDP-glucuronic acid, formed in the liver through the linkage of glucuronic acid to uridine diphosphate (UDP) via a glycosidic bond, is an intermediate in the process of glucuronidation.
A sugar acid formed by the oxidation of the C-6 carbon of GLUCOSE. In addition to being a key intermediate metabolite of the uronic acid pathway, glucuronic acid also plays a role in the detoxification of certain drugs and toxins by conjugating with them to form GLUCURONIDES.
D-Glucuronic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucuronic Acid is a natural product found in Codonopsis pilosula, Streptomyces, and other organisms with data available.
Glucuronic Acid is a carboxylic acid with structural similarity to glucose with detoxifying activity. The xenobiotic metabolism of various substances such as drugs, pollutants, bilirubin, androgens, estrogens, mineralocorticoids, glucocorticoids, fatty acid derivatives, retinoids, and bile acids involves glucuronidation, a process in which water-soluble, excretable glucuronides of these substances are formed via glycosidic linkages to glucuronic acid. UDP-glucuronic acid, formed in the liver through the linkage of glucuronic acid to uridine diphosphate (UDP) via a glycosidic bond, is an intermediate in the process of glucuronidation.
A sugar acid formed by the oxidation of the C-6 carbon of GLUCOSE. In addition to being a key intermediate metabolite of the uronic acid pathway, glucuronic acid also plays a role in the detoxification of certain drugs and toxins by conjugating with them to form GLUCURONIDES.
Brand Name:
Vulcanchem
CAS No.:
6556-12-3
VCID:
VC20788487
InChI:
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1
SMILES:
C(=O)C(C(C(C(C(=O)O)O)O)O)O
Molecular Formula:
C6H10O7
Molecular Weight:
194.14 g/mol
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
CAS No.: 6556-12-3
Cat. No.: VC20788487
Molecular Formula: C6H10O7
Molecular Weight: 194.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-glucopyranuronic acid is a D-glucuronic acid in cyclic pyranose form. It has a role as an algal metabolite. It is a conjugate acid of a D-glucopyranuronate. It is an enantiomer of a L-glucopyranuronic acid. D-Glucuronic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-Glucuronic Acid is a natural product found in Codonopsis pilosula, Streptomyces, and other organisms with data available. Glucuronic Acid is a carboxylic acid with structural similarity to glucose with detoxifying activity. The xenobiotic metabolism of various substances such as drugs, pollutants, bilirubin, androgens, estrogens, mineralocorticoids, glucocorticoids, fatty acid derivatives, retinoids, and bile acids involves glucuronidation, a process in which water-soluble, excretable glucuronides of these substances are formed via glycosidic linkages to glucuronic acid. UDP-glucuronic acid, formed in the liver through the linkage of glucuronic acid to uridine diphosphate (UDP) via a glycosidic bond, is an intermediate in the process of glucuronidation. A sugar acid formed by the oxidation of the C-6 carbon of GLUCOSE. In addition to being a key intermediate metabolite of the uronic acid pathway, glucuronic acid also plays a role in the detoxification of certain drugs and toxins by conjugating with them to form GLUCURONIDES. |
|---|---|
| CAS No. | 6556-12-3 |
| Molecular Formula | C6H10O7 |
| Molecular Weight | 194.14 g/mol |
| IUPAC Name | (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 |
| Standard InChI Key | AEMOLEFTQBMNLQ-AQKNRBDQSA-N |
| Isomeric SMILES | [C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O |
| SMILES | C(=O)C(C(C(C(C(=O)O)O)O)O)O |
| Canonical SMILES | C1(C(C(OC(C1O)O)C(=O)O)O)O |
| Melting Point | 165.5 °C |
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